molecular formula C12H13NO2 B6496813 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole CAS No. 1455679-25-0

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole

Cat. No.: B6496813
CAS No.: 1455679-25-0
M. Wt: 203.24 g/mol
InChI Key: NBKRXKODKZLHEL-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “methyl” groups suggest the presence of -CH3 groups, and “phenoxy” indicates a phenol group connected through an oxygen atom. The “oxazole” part suggests a five-membered ring containing one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure would be based on the arrangement of the atoms and the bonds between them. The oxazole ring, being a heterocyclic compound, would form the core of the molecule, with the methyl and phenoxy groups attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the methyl and phenoxy groups could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. The presence of the polar oxazole ring and phenoxy group might influence these properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

Like any chemical compound, handling this substance would require appropriate safety measures. It’s crucial to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the current knowledge and interest in this compound. It could involve studying its synthesis, properties, reactivity, potential applications, and environmental impact .

Properties

IUPAC Name

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRXKODKZLHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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